molecular formula C20H20N4O5S2 B2956341 4-(N,N-dimethylsulfamoyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681266-34-2

4-(N,N-dimethylsulfamoyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2956341
CAS No.: 681266-34-2
M. Wt: 460.52
InChI Key: AJIOEWLQCFOTFM-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 5,5-dioxido (sulfone) group and a phenyl ring at position 2. The benzamide moiety is further modified with a dimethylsulfamoyl group at the para position. Structural characterization of such compounds typically employs spectroscopic methods (e.g., IR, NMR) and X-ray crystallography, with software like SHELX facilitating refinement .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c1-23(2)31(28,29)16-10-8-14(9-11-16)20(25)21-19-17-12-30(26,27)13-18(17)22-24(19)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIOEWLQCFOTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the benzamide group and the dimethylsulfamoyl moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-dimethylsulfamoyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

4-(N,N-dimethylsulfamoyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

    Industry: In materials science, the compound could be used to develop new materials with unique properties, such as enhanced conductivity or specific optical characteristics.

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The thieno[3,4-c]pyrazole core distinguishes this compound from triazole-based analogs (e.g., compounds [7–9] in ). Triazoles, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones, exhibit tautomerism between thione and thiol forms, which influences their reactivity and hydrogen-bonding capacity.

Substituent Effects

  • Sulfonamide vs. Sulfamoyl Groups: The dimethylsulfamoyl group in the target compound differs from phenylsulfonyl substituents in compounds [4–15] (). The N,N-dimethylation reduces hydrogen-bond donor capacity compared to unsubstituted sulfonamides, which may alter solubility and target affinity.
  • Halogen vs. Fluorophenyl Substituents : Compounds [10–15] in feature 4-fluorophenyl groups, whereas the target compound lacks halogens. Halogens often enhance lipophilicity and binding to hydrophobic pockets in proteins, suggesting divergent pharmacological profiles.

Spectroscopic Properties

  • IR Spectroscopy : The target compound’s benzamide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides [4–6] (~1663–1682 cm⁻¹). However, the absence of a C=S band (~1243–1258 cm⁻¹) distinguishes it from thione-containing triazoles .
  • NMR : The dimethylsulfamoyl group’s methyl protons would resonate as a singlet near δ 2.8–3.2 ppm, contrasting with the aromatic splitting patterns of halogenated analogs in .

Hydrogen Bonding and Crystal Packing

The dimethylsulfamoyl and benzamide groups provide multiple hydrogen-bond acceptors (S=O, C=O), enabling diverse supramolecular architectures. In contrast, triazole-thiones (e.g., compounds [7–9]) utilize S and NH groups for hydrogen bonding, often forming dimeric or chain motifs . Such differences impact solubility and crystallinity.

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Notable Functional Groups IR C=O (cm⁻¹) Tautomerism Observed?
Target Compound Thieno[3,4-c]pyrazole 5,5-Dioxido, N,N-dimethylsulfamoyl Benzamide, sulfone, sulfamoyl ~1660–1680 No
Triazole-thiones [7–9] 1,2,4-Triazole Phenylsulfonyl, 2,4-difluorophenyl Thione, NH Absent Yes (thione ↔ thiol)
Hydrazinecarbothioamides [4–6] Hydrazine-carbothioamide Phenylsulfonyl, 2,4-difluorophenyl C=S, C=O, NH ~1663–1682 No

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s synthesis likely parallels methods in , involving condensation of hydrazides with isothiocyanates or halogenated ketones. However, the dimethylsulfamoyl group may require specialized sulfamoylation steps.
  • Biological Relevance: While lacks bioactivity data, the dimethylsulfamoyl group’s reduced H-bond donor capacity compared to phenylsulfonyl analogs (e.g., [4–15]) may diminish target engagement but improve pharmacokinetics.
  • Crystallographic Challenges : The compound’s complex substituents may complicate X-ray refinement, necessitating advanced software like SHELXL for accurate structure resolution .

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide represents a fascinating area of study in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex molecular structure that includes a thieno[3,4-c]pyrazole moiety, which has been associated with various pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C22H20N4O4SC_{22}H_{20}N_{4}O_{4}S, with a molecular weight of approximately 436.49 g/mol. The structure features multiple functional groups that may contribute to its biological activity, including the sulfamoyl and dioxido groups.

Biological Activity Overview

Research has shown that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of thieno[3,4-c]pyrazole can inhibit the growth of various microorganisms. For instance, compounds synthesized from hydrazonoyl halides and alkyl carbothioates have been screened for antimicrobial properties, suggesting potential utility in treating infections.
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neuropharmacology. Inhibitors of these enzymes are valuable for developing treatments for conditions like Alzheimer's disease .

Antimicrobial Studies

A study involving the synthesis of related compounds demonstrated their effectiveness against several bacterial strains. The synthesized derivatives exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range, indicating strong antimicrobial potential.

Enzyme Inhibition Studies

  • Acetylcholinesterase Inhibition : A related compound was tested for AChE inhibition and showed an IC50 value of 0.038 μM, indicating high potency against this target enzyme. The docking studies revealed that the compound interacts favorably with active-site residues, enhancing its inhibitory effect .
  • Butyrylcholinesterase Inhibition : Similar studies have shown that certain derivatives can selectively inhibit BChE without affecting AChE significantly. This selectivity is crucial for developing drugs that minimize side effects associated with broader cholinergic inhibition .

Summary of Biological Activities

Activity Type Description IC50 Values or Effects
AntimicrobialEffective against various microorganismsLow micromolar MICs
AChE InhibitionPotent inhibitor with favorable binding interactionsIC50 = 0.038 μM
BChE InhibitionSelective inhibition observedVaries by compound
Anti-inflammatoryPotential activity noted in preliminary studiesNot quantified

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

  • Methodological Answer : The compound is synthesized via condensation reactions between functionalized pyrazolo-thieno heterocycles and benzamide derivatives. A critical intermediate is the 5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine core, which is coupled with 4-(N,N-dimethylsulfamoyl)benzoyl chloride under anhydrous conditions. Reaction optimization (e.g., solvent choice, temperature) is crucial to avoid side products like regioisomers or over-sulfonated derivatives .
  • Characterization : Post-synthesis, structural confirmation employs 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry. Crystallographic studies (single-crystal X-ray diffraction) are recommended for unambiguous confirmation of regiochemistry and stereoelectronic effects .

Q. How is the compound’s purity validated, and what analytical methods are preferred?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to assess purity (>95%). Elemental analysis (C, H, N, S) provides complementary validation. For trace impurities, LC-MS or GC-MS identifies byproducts, such as unreacted amines or sulfonamide derivatives .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Initial screening includes antioxidant assays (e.g., DPPH radical scavenging, ABTS+^+ decolorization) due to the sulfamoyl and pyrazole moieties’ redox activity. Dose-response curves (10–100 µM) and IC50_{50} calculations are standard. Positive controls (e.g., ascorbic acid) must be included to validate assay conditions .

Advanced Research Questions

Q. How can synthetic yield and regioselectivity be improved for the thieno[3,4-c]pyrazole core?

  • Methodological Answer : Regioselectivity challenges arise during cyclization of the thieno-pyrazole ring. Using microwave-assisted synthesis (100–120°C, 30 min) enhances reaction efficiency and reduces side products. Substituent effects on the phenyl ring (e.g., electron-withdrawing groups) also direct cyclization pathways. Computational modeling (DFT) predicts favorable transition states for regiochemical control .

Q. What mechanistic insights explain the compound’s antioxidant activity, and how does the sulfamoyl group modulate efficacy?

  • Methodological Answer : The sulfamoyl group enhances electron-withdrawing capacity, stabilizing radical intermediates during redox reactions. Electron paramagnetic resonance (EPR) spectroscopy detects radical species formation. Structure-activity relationship (SAR) studies comparing dimethylsulfamoyl vs. methylsulfonyl analogs reveal that N,N-dimethylation reduces steric hindrance, improving radical scavenging kinetics .

Q. How should researchers address contradictions in biological data across studies (e.g., varying IC50_{50} values)?

  • Methodological Answer : Discrepancies often stem from assay conditions (e.g., pH, solvent polarity). Standardize protocols using IUPAC guidelines for antioxidant testing. Replicate experiments under controlled oxygen levels to prevent autoxidation artifacts. Meta-analyses of published data (e.g., via Web of Science) identify outliers and systemic biases .

Q. What strategies optimize the compound’s stability in physiological buffers for in vivo studies?

  • Methodological Answer : Stability studies in PBS (pH 7.4) at 37°C monitor degradation via HPLC. The 5,5-dioxido group is prone to hydrolysis; thus, lyophilization or encapsulation in liposomes improves shelf life. Accelerated stability testing (40°C/75% RH) predicts long-term storage conditions .

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